

A Comprehensive Technical Guide to Eremanthin

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Compound of Interest		
Compound Name:	Eremanthin	
Cat. No.:	B1213164	Get Quote

Eremanthin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of **Eremanthin**, including its chemical identifiers, biological activities, and the molecular pathways it modulates. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Chemical Identification

Identifier	Value
IUPAC Name	(3aS,6aR,9aR,9bS)-6-methyl-3,9-dimethylidene- 4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5- b]furan-2-one[1]
CAS Number	37936-58-6[1][2]
Molecular Formula	C15H18O2[1]
Molecular Weight	230.30 g/mol [1]
Synonyms	(-)-Eremanthin, Vanillosmin[1]

Biological Activities and Quantitative Data



Eremanthin has been reported to possess a range of biological activities, including antiinflammatory, anticancer, and antidiabetic effects. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Anticancer Activity of Eremanthin

Cell Line	Assay	IC50 (μM)	Reference
A549 (Lung carcinoma)	MTT	16.8 ± 1.2	[3]
HeLa (Cervical cancer)	MTT	12.5 ± 0.9	[3]
MCF-7 (Breast cancer)	MTT	21.4 ± 1.8	[3]

Table 2: Anti-inflammatory Effects of **Eremanthin**

Model	Parameter	Dosage	Inhibition (%)	Reference
LPS-stimulated RAW 264.7 macrophages	Nitric Oxide (NO) Production	10 μΜ	58.2 ± 3.5	
LPS-stimulated RAW 264.7 macrophages	Prostaglandin E2 (PGE2) Production	10 μΜ	65.1 ± 4.1	

Table 3: Antidiabetic and Antilipidemic Effects of Eremanthin in STZ-induced Diabetic Rats



Parameter	Control	Diabetic Control	Eremanthin (20 mg/kg bw)	Reference
Plasma Glucose (mg/dL)	98.5 ± 5.2	285.4 ± 15.1	112.8 ± 6.3	
Glycosylated Hemoglobin (HbA1c) (%)	4.8 ± 0.2	9.2 ± 0.5	5.3 ± 0.3	
Serum Total Cholesterol (mg/dL)	75.1 ± 4.0	142.6 ± 7.8	82.4 ± 4.5	
Serum Triglycerides (mg/dL)	68.4 ± 3.7	135.2 ± 7.1	75.9 ± 4.2	

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings.

- 1. Cell Viability Assessment using MTT Assay
- Cell Culture: Human cancer cell lines (A549, HeLa, MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of Eremanthin (e.g., 0, 5, 10, 20, 50, 100 μM) for 48 hours.
- MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

Foundational & Exploratory





- Formazan Solubilization: The medium containing MTT is removed, and 150 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
- 2. Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
- Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS. Cells are seeded in 24-well plates and pre-treated with **Eremanthin** for 1 hour before stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.
- NO Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 μL of supernatant is mixed with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
- PGE2 Measurement: The level of PGE2 in the culture medium is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- 3. Induction of Diabetes and Assessment of Biochemical Parameters in Rats
- Animal Model: Male Wistar rats are used for the study. Diabetes is induced by a single
 intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg body weight, dissolved
 in citrate buffer (pH 4.5).
- Treatment Protocol: After the induction of diabetes, the rats are administered **Eremanthin** orally at different doses (e.g., 5, 10, and 20 mg/kg body weight) daily for a period of 60 days.
- Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of plasma glucose, glycosylated hemoglobin (HbA1c), serum total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol using standard biochemical assay kits.
 Plasma insulin levels are measured using an ELISA kit.



Signaling Pathways and Mechanisms of Action

Eremanthin exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer progression.

1. Inhibition of the NF-kB Signaling Pathway

Eremanthin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, **Eremanthin** blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS and COX-2.

Caption: Inhibition of the NF-kB signaling pathway by **Eremanthin**.

2. Induction of Apoptosis via the Intrinsic Pathway

In cancer cells, **Eremanthin** can induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. It promotes the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, ultimately resulting in apoptosis.

Caption: Induction of apoptosis by **Eremanthin** via the intrinsic pathway.

This technical guide provides a foundational understanding of **Eremanthin** for researchers and drug development professionals. The presented data and experimental protocols offer a starting point for further investigation into the therapeutic potential of this promising natural compound.

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